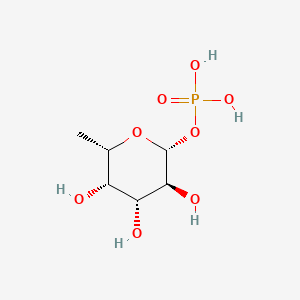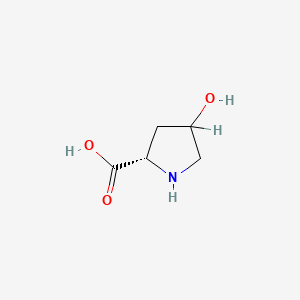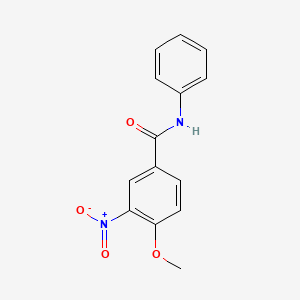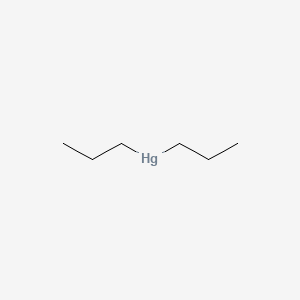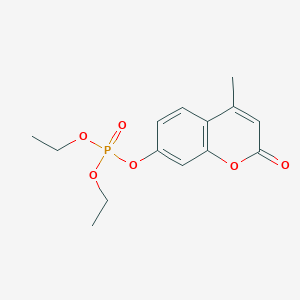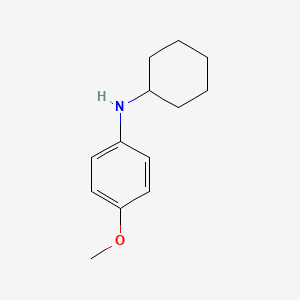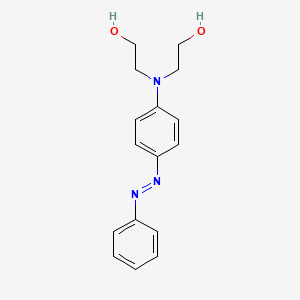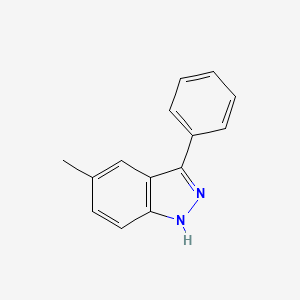
5-甲基-3-苯基-1H-吲唑
描述
5-Methyl-3-phenyl-1H-indazole is a synthetic compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential therapeutic properties. This compound has been extensively studied for its various applications, including its use in scientific research.
科学研究应用
Medicinal Chemistry: Antihypertensive Agents
5-Methyl-3-phenyl-1H-indazole: has been explored for its potential as an antihypertensive agent. The indazole nucleus is known to exhibit significant biological activity, and its derivatives are studied for their vasodilatory effects which can help in lowering blood pressure .
Oncology: Anticancer Properties
Research has indicated that indazole derivatives can act as inhibitors against certain cancer cell lines. The design and synthesis of new indazole compounds, including 5-Methyl-3-phenyl-1H-indazole , have been evaluated for their inhibitory activities against various human cancer cell lines such as lung, chronic myeloid leukemia, prostate, and hepatoma .
Neuropharmacology: Antidepressant and Anxiolytic Effects
The indazole scaffold is also being investigated for its antidepressant and anxiolytic properties. Compounds with the indazole moiety have shown promise in preclinical studies for the treatment of depression and anxiety disorders .
Anti-inflammatory and Analgesic Applications
Indazole derivatives, including 5-Methyl-3-phenyl-1H-indazole , have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds have shown comparable efficacy to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin in animal models .
Antimicrobial Activity
The antimicrobial properties of indazole compounds are well-documented. They have been used as antibacterial agents, with research focusing on their effectiveness against a range of bacterial strains .
Respiratory Therapeutics
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. This application is particularly relevant for compounds like 5-Methyl-3-phenyl-1H-indazole that can be synthesized to target specific enzymes within the respiratory pathway .
Enzyme Inhibition: Aldol Reductase and Acetylcholinesterase
Indazole derivatives have been studied for their role as enzyme inhibitors. They have shown potential in inhibiting enzymes like aldol reductase, which is involved in diabetic complications, and acetylcholinesterase, which is a target for Alzheimer’s disease treatment .
Synthetic Methodologies
Apart from direct applications in medicinal chemistry, 5-Methyl-3-phenyl-1H-indazole is also significant in synthetic chemistry. It can be used to develop new synthetic methodologies, including transition metal-catalyzed reactions and reductive cyclization reactions, which are crucial for the synthesis of complex organic molecules .
作用机制
Target of Action
5-Methyl-3-phenyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole-containing compounds have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal properties . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, contributing to their wide range of biological properties .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
属性
IUPAC Name |
5-methyl-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFJFOATAKURAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346212 | |
| Record name | 5-Methyl-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57614-16-1 | |
| Record name | 5-Methyl-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) interact with its target and what are the downstream effects?
A1: While the precise mechanism of action of FS-32 is still under investigation, research suggests it may exert its antidepressant effects through several pathways. [] FS-32 demonstrates anti-reserpine activity, suggesting an interaction with monoamine neurotransmission. [] Additionally, it exhibits catecholaminergic potentiation, indicating an enhancement of neurotransmitter activity. [] Unlike some tricyclic antidepressants, FS-32 shows a distinct pattern in norepinephrine potentiation tests, hinting at a potentially unique mode of action. [] Moreover, FS-32 inhibits norepinephrine uptake, albeit to a lesser extent than imipramine. [] Further research is needed to fully elucidate its primary targets and downstream effects.
Q2: What is known about the structure-activity relationship (SAR) of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?
A2: The research highlights that both FS-32 and its N-desmethylated derivative, FS97, exhibit distinct pharmacological profiles. [] Notably, FS97 demonstrates a preference for inhibiting type B monoamine oxidase (MAO-B), an enzyme involved in neurotransmitter breakdown. [] This selectivity suggests that structural modifications to the FS-32 scaffold, specifically the N-desmethylation, can significantly influence its interaction with biological targets and potentially lead to distinct therapeutic applications. Further investigations exploring different structural modifications are necessary to fully understand the SAR of this class of compounds.
Q3: What preclinical studies have been conducted to assess the efficacy of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?
A3: Preclinical studies in animal models demonstrate that FS-32 exhibits promising antidepressant-like effects. [] For instance, FS-32 effectively suppresses isolation-induced fighting behavior in animals without significantly affecting motor coordination, suggesting a potential for improved side effect profiles compared to some existing antidepressants. [] Additionally, FS-32 modulates the duration of afterdischarges elicited by electrical stimulation in specific brain regions, such as the amygdala and hippocampus, without inducing significant changes in brainwave activity. [] These findings further support the potential of FS-32 as a therapeutic agent for mood disorders.
Q4: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) compare to existing antidepressants like imipramine?
A4: While both FS-32 and imipramine demonstrate antidepressant-like effects, their pharmacological profiles differ in several key aspects. [] For instance, FS-32 exhibits a dose-dependent anti-reserpine effect, whereas imipramine shows a bell-shaped dose-response pattern. [] Furthermore, FS-32 appears to have a less pronounced peripheral anticholinergic action compared to imipramine, potentially leading to fewer side effects associated with this mechanism. [] These differences highlight the potential of FS-32 as a novel antidepressant with a unique pharmacological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


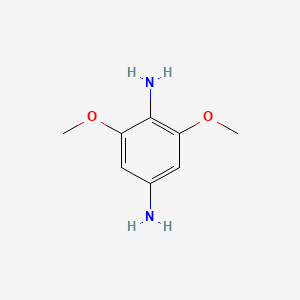
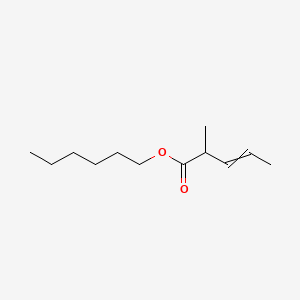
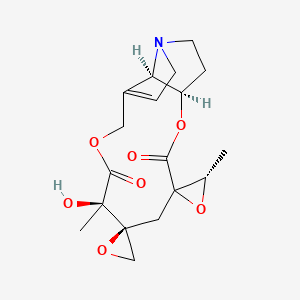

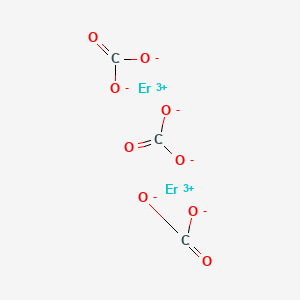
![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)
![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)
